3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core with a piperidine-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic potential against leukemia cell lines , suggesting that this compound may also target cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine-Substituted Phenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with piperidine.
Formation of the Ethylidene Linkage: This step involves the aldol condensation of the quinoxaline derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Oxo-2-(4-morpholin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
- 3-[2-Oxo-2-(4-pyrrolidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Uniqueness
The presence of the piperidine ring in 3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one imparts unique pharmacological properties compared to its analogs. The piperidine ring can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-(4-piperidin-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(14-19-21(26)23-18-7-3-2-6-17(18)22-19)15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,14,25H,1,4-5,12-13H2,(H,23,26)/b20-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLYGXALVCBATI-ZHZULCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=CC3=NC4=CC=CC=C4NC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=C/C3=NC4=CC=CC=C4NC3=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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